MCA-SEVNLDAEFR-K(Dnp)-RR, amide is a fluorogenic peptide substrate primarily used in biochemical assays to measure the activity of specific enzymes, particularly beta-secretase. This compound is notable for its ability to undergo fluorescence resonance energy transfer (FRET), which allows for sensitive detection of enzyme activity. The full name of the compound includes the following components: 7-Methoxycoumarin-4-yl (Mca) as a fluorescent moiety, and 2,4-Dinitrophenyl (Dnp) as a quencher. The amide form of this compound enhances its stability and solubility in biological systems.
MCA-SEVNLDAEFR-K(Dnp)-RR, amide is classified as a fluorogenic peptide substrate. It is commercially available from various suppliers, including R&D Systems, GenScript, and GLP Bio, highlighting its significance in research applications. The compound is often utilized in studies related to Alzheimer’s disease due to its interaction with beta-secretase, an enzyme implicated in the production of amyloid-beta peptides.
The synthesis of MCA-SEVNLDAEFR-K(Dnp)-RR, amide typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Key steps include:
The final product is characterized by its molecular formula and molecular weight approximately 2001.08 g/mol .
The molecular structure of MCA-SEVNLDAEFR-K(Dnp)-RR, amide features several key components:
The structural formula can be represented as follows:
MCA-SEVNLDAEFR-K(Dnp)-RR, amide participates in specific biochemical reactions where it acts as a substrate for beta-secretase. Upon cleavage by this enzyme, the fluorescent group is released from the quencher group, resulting in an increase in fluorescence intensity that can be quantitatively measured. This reaction can be summarized as follows:
This change in fluorescence provides a direct measurement of enzyme activity.
The mechanism by which MCA-SEVNLDAEFR-K(Dnp)-RR, amide functions involves several steps:
This mechanism allows researchers to quantify enzyme activity with high sensitivity .
MCA-SEVNLDAEFR-K(Dnp)-RR, amide has several scientific uses:
This compound represents a valuable tool for researchers investigating enzymatic processes and their implications in neurodegenerative diseases .
FRET functions via dipole-dipole coupling between a donor fluorophore in its excited state and a suitable acceptor molecule. The efficiency of this energy transfer exhibits an inverse sixth-power dependence on the distance separating the pair (typically 1-10 nm), making it exquisitely sensitive to proteolytic cleavage within the intervening peptide sequence [1] [3]. The resulting increase in donor fluorescence upon cleavage provides a direct, continuous readout of enzyme activity. Key advantages driving the adoption of FRET substrates in protease research include:
Table 1: Common Fluorophore-Quencher Pairs Employed in Protease FRET Substrates
Fluorophore (Donor) | Abbreviation | Excitation λ (nm) | Emission λ (nm) | Common Quencher (Acceptor) | Primary Applications |
---|---|---|---|---|---|
(7-Methoxycoumarin-4-yl)acetyl | Mca | 325 | 392 | 2,4-Dinitrophenyl (Dnp) | Aspartic Proteases (BACE-1), Caspases, Metalloproteases |
2-Aminobenzoyl | Abz | 320 | 420 | EDDnp, Dnp | Broad Spectrum (e.g., Viral Proteases, Thimet Oligopeptidase) |
5-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid | EDANS | 340 | 490 | DABCYL | HIV-1 Protease, BACE-1 (Historic) |
Rhodamine Derivatives | Rh | 545 | 585 | Non-Fluorescent Quencher (e.g., QXL™) | BACE-1, SARS-CoV-2 Mᴾʳᵒ |
5-(Dimethylamino)naphthalene-1-sulfonyl | Dansyl | 342 | 562 | 4-Nitro-phenylalanine | Less Common, Specific Applications |
Notably, the Mca/Dnp pair exemplifies an optimized FRET system. Mca offers high quantum yield and photostability, while Dnp effectively quenches Mca fluorescence via resonance energy transfer when in close proximity. Cleavage separates Mca from Dnp, abolishing FRET and leading to intense Mca fluorescence detectable at 392-393 nm upon excitation at 325 nm [3] [4] [6]. This pair forms the basis of highly sensitive substrates for aspartic proteases like BACE-1.
Beta-Secretase 1 (BACE-1, β-site APP Cleaving Enzyme 1, Memapsin-2) is an aspartic protease central to the amyloidogenic processing of the Amyloid Precursor Protein (APP). Its initial cleavage of APP generates the N-terminus of the Amyloid-β (Aβ) peptide, whose accumulation is a pathological hallmark of Alzheimer's disease [4] [7]. Consequently, BACE-1 is a major therapeutic target, driving the need for robust activity assays. The design of MCA-SEVNLDAEFR-K(Dnp)-RR, amide incorporates several critical principles tailored to BACE-1's specificity and cellular context:
Cleavage Site Mimicry with Pathological Enhancement: The core sequence SEVNLDAEFR replicates the β-secretase cleavage site within APP (residues 667-676, numbered according to APP770 isoform), but crucially incorporates the "Swedish mutation" (KM→NL at positions P2-P1 relative to the scissile bond Asp-Ala). This mutation (found in a familial AD pedigree) significantly increases BACE-1's catalytic efficiency (k꜀ₐₜ/Kₘ) towards APP by ~50-100 fold [4] [6] [7]. Incorporating this mutation (SEVNL*DAEFR, cleavage site denoted by asterisk) into the substrate dramatically enhances sensitivity and turnover in BACE-1 assays compared to wild-type sequences.
Optimized FRET Pair Positioning: Mca is conjugated to the N-terminal serine (P10 position relative to the scissile Leu-Asp bond). Dnp is attached via the ε-amino group of a lysine residue positioned C-terminal to the cleavage site (Lys¹¹, P3' position). This placement ensures efficient FRET quenching in the intact substrate. Cleavage by BACE-1 at the Leu-Asp bond (between P1 and P1') liberates the N-terminal fragment Mca-SEVNL, releasing the highly fluorescent Mca from the quenching influence of Dnp [4] [6].
Table 2: Characteristics of Key FRET Substrates for BACE-1 Activity Measurement
Substrate | Core Cleavage Sequence (Cleavage Site |) | FRET Pair | Key Features | Primary Application Context | Reported Kₘ (μM) / k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
---|---|---|---|---|---|
MCA-SEVNLDAEFR-K(Dnp)-RR-NH₂ | SEVNL | DAEFR | Mca / Dnp | Swedish mutation (NL), C-terminal RR-amide for solubility & binding | Gold Standard in vitro assay (lysates, purified enzyme), Cellular extracts | ~5-10 μM / ~20,000-50,000 M⁻¹s⁻¹ [4] [6] [9] |
Rh-EVNLDAEFK-Quencher | EVNLD | AEFK | Rhodamine / Non-Fluorescent Quencher | Swedish mutation (NL), Shorter sequence | Inkjet printing-based HTS [5] | N/A (Sensitive down to μU enzyme) |
Mca-EPPFFEAD | awrK(Dnp)-NH₂ (Wild-type APP) | EPPFF | EADawr | Mca / Dnp | Wild-type APP sequence (SEVKM→EPPFF) | Less sensitive comparator | Significantly higher Kₘ / Lower k꜀ₐₜ/Kₘ than Swedish mutant [4] |
DABCYL-SEVNL | DAEFR-EDANS | SEVNL | DAEFR | EDANS / DABCYL | Historical substrate, Larger steric bulk | Early in vitro studies | Generally lower signal-to-noise than Mca/Dnp [3] |
The combination of the Swedish mutation sequence, the efficient Mca/Dnp FRET pair, and the solubility-enhancing C-terminal modifications renders MCA-SEVNLDAEFR-K(Dnp)-RR, amide the substrate of choice for sensitive and specific in vitro quantification of BACE-1 activity in research and drug discovery settings [4] [6] [9]. Its utility extends beyond purified enzyme to measurements in cell lysates, tissue homogenates (e.g., brain), and biological fluids like plasma and CSF (following appropriate dilution to mitigate inner filter effects and background fluorescence) [9].
Table 3: Compound Identification: MCA-SEVNLDAEFR-K(Dnp)-RR, amide
Identifier Type | Value |
---|---|
Systematic Chemical Name | (7-Methoxycoumarin-4-yl)acetyl-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Lys(2,4-dinitrophenyl)-Arg-Arg-amide |
Common Abbreviation | Mca-SEVNLDAEFR-K(Dnp)-RR-NH₂ |
CAS Registry Number | 438625-61-7 |
Amino Acid Sequence | Mca-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Lys(Dnp)-Arg-Arg-NH₂ |
Alternative Names | Mca-(Asn⁶⁷⁰,Leu⁶⁷¹)-Amyloid β/A4 Protein Precursor₇₇₀ (667-676)-Lys(Dnp)-Arg-Arg amide; Beta-secretase 1 (BACE-1) FRET Substrate (Swedish Mutant) |
Molecular Formula | C₈₆H₁₂₅N₂₇O₂₉ |
Molecular Weight | 2001.08 g/mol |
Primary Biological Target | Beta-Secretase 1 (BACE-1) |
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